2-Methoxy-6-(methylamino)pyridine
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Overview
Description
2-Methoxy-6-(methylamino)pyridine is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position and a methylamino group at the sixth position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(methylamino)pyridine typically involves the reaction of 2-chloro-6-methoxypyridine with methylamine. The reaction is carried out in a sealed tube at elevated temperatures (around 170°C) for several hours. After the reaction, the mixture is cooled, diluted with water, and extracted with dichloromethane to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-(methylamino)pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The absence of an acidic proton at the amino group allows for nucleophilic substitution reactions at the 2 and 6 positions of the pyridine ring .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated derivatives, while oxidation can produce oxidized pyridine derivatives .
Scientific Research Applications
2-Methoxy-6-(methylamino)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(methylamino)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
2-Methoxypyridine: This compound has a methoxy group at the second position but lacks the methylamino group, making it less reactive in certain nucleophilic substitution reactions.
2,6-Dimethoxypyridine: This compound has methoxy groups at both the second and sixth positions, which can influence its reactivity and chemical properties.
2-(Dimethylamino)pyridine: This compound has a dimethylamino group at the second position, which can enhance its nucleophilicity and make it a useful catalyst in various organic reactions.
Uniqueness: 2-Methoxy-6-(methylamino)pyridine is unique due to the presence of both a methoxy group and a methylamino group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
6-methoxy-N-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-6-4-3-5-7(9-6)10-2/h3-5H,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHQLRBOZRJHPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501008232 |
Source
|
Record name | 6-Methoxy-N-methylpyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501008232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88569-83-9 |
Source
|
Record name | 6-Methoxy-N-methylpyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501008232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-N-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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